4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile
Description
Properties
IUPAC Name |
4-oxo-1H-[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3/c11-3-7-10(14)5-1-8-9(16-4-15-8)2-6(5)12-13-7/h1-2H,4H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUWVFLGUJTSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=NN3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for testing and calibration.
Biology: Investigated for its antibacterial properties and potential use in combating infectious diseases.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interfere with bacterial cell processes, leading to its antibacterial activity .
Comparison with Similar Compounds
1-Ethyl-1,4-dihydro-4-oxo[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile
Structural Differences :
- Substituents : Ethyl group at N1 vs. hydroxyl group at C4 in the target compound.
- Oxidation State : 4-oxo group in the ethyl derivative vs. 4-hydroxy in the target.
Physical Properties :
Functional Implications :
- The 4-oxo group may reduce hydrogen-bonding capacity compared to the hydroxyl group in the target compound.
Ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Core Structure :
- Quinoline (benzene fused to pyridine) vs. cinnoline (two adjacent nitrogens in bicyclic system).
Substituent Effects :
1,3-Thiazole-4-carbonitrile
Structural Contrast :
- Monocyclic thiazole vs. bicyclic cinnoline-dioxolane system.
Functional Groups :
- Nitrile Group : Present in both compounds, enabling dipole interactions.
Crystal Packing :
4-Thioxo-1,4-dihydroquinoline-3-carboxamide Derivatives
Key Modifications :
Hydrastine (1,3-Dioxolo[4,5-g]isoquinoline Derivatives)
Core Structure :
- Isoquinoline (benzene fused to pyridine at C3–C4) vs. cinnoline (N1–N2).
Substituents :
- Methoxy groups and tetrahydroisoquinoline framework increase steric bulk and electron-donating effects compared to the target compound .
Indeno[1,2-b]pyridine-3-carbonitrile Derivatives
Structural Complexity :
- Indenopyridine fused with benzodioxole creates a tricyclic system, enhancing rigidity.
Functional Groups :
Biological Activity
4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of dioxolo derivatives, which are known for various pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H5N3O3
- Molecular Weight : 215.165 g/mol
The biological activity of this compound is primarily attributed to its interaction with key enzymes involved in nucleic acid metabolism, particularly DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial cell growth and replication, demonstrating potential as an antibacterial agent .
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of various dioxolo derivatives on human cancer cell lines. For instance, a study synthesized several derivatives and tested them against breast cancer cell lines (MCF-7, T47D, MDA-MB-231) using the MTT assay. Among these compounds, some exhibited significant cytotoxicity and induced apoptosis in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4a | MCF-7 | 15 | Apoptosis induction |
| 4b | T47D | 10 | Apoptosis induction |
| 4c | MDA-MB-231 | 20 | Cell cycle arrest |
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. Studies indicate that it inhibits the growth of various bacterial strains by targeting DNA replication processes .
Case Studies
- Cytotoxicity Assessment : In a study published in PubMed, five novel derivatives were synthesized and evaluated for their cytotoxic effects against three human breast cancer cell lines. The results indicated that certain derivatives had potent anticancer activity, particularly those with specific functional groups that enhanced their efficacy .
- Antimicrobial Studies : Another investigation focused on the antibacterial properties of dioxolo derivatives. The study demonstrated that these compounds could effectively inhibit bacterial growth in vitro, suggesting their potential use in developing new antimicrobial agents .
Preparation Methods
Sc(OTf)₃-Mediated [4 + 2] Annulation
The Sc(OTf)₃-catalyzed annulation of N-carbonyl aryldiazenes with cyclopentadiene represents a pivotal method for constructing bicyclic cinnoline systems. Although the target compound was not explicitly synthesized in the cited study, the protocol’s adaptability is evident in the production of ethyl cyclopenta[c]cinnoline-4-carboxylates (e.g., 3a–3g ) with yields ranging from 60% to 97%. Key steps include:
-
Precursor Activation : N-Carbonyl aryldiazenes react with Sc(OTf)₃ to form electrophilic intermediates.
-
Cycloaddition : Cyclopentadiene engages in a [4 + 2] annulation, forming the cinnoline core via endo- or exo-facial pathways.
-
Post-Functionalization : Subsequent modifications, such as transesterification or hydrogenolysis, enable diversification of substituents.
For 4-Hydroxydioxolo[4,5-g]cinnoline-3-carbonitrile, this method could be adapted by substituting cyclopentadiene with a dioxole-containing diene and introducing nitrile groups at strategic positions.
Functionalization of the Cinnoline Scaffold
Nitrile Group Incorporation
Nitrile installation often employs:
-
Cyanation Reactions : Treatment of halogenated precursors with CuCN or NaCN.
-
Sandmeyer Reaction : Diazotization followed by substitution with cyanide ions.
For instance, bromine substituents in intermediates like 3b could be replaced by nitriles using Pd-catalyzed cross-coupling.
Optimization of Reaction Conditions
Catalytic System Tuning
Sc(OTf)₃ demonstrated superior performance in annulation reactions compared to Lewis acids like BF₃·OEt₂, with yields improving by 20–30%. Key parameters include:
Substrate Scope Limitations
Electron-deficient aryldiazenes (e.g., 2b–2g ) exhibited longer reaction times (1.5–6 h) versus electron-rich analogs (1 h). Steric hindrance from substituents like trifluoromethyl (3g ) reduced yields to 61–63%, suggesting that the dioxolo group’s bulk may necessitate prolonged reaction times.
Structural Characterization and Validation
Spectroscopic Confirmation
Synthetic intermediates are validated via:
-
¹H NMR : Aromatic protons in 3a resonate at δ 7.07–6.79 ppm, while olefinic protons appear at δ 5.74–5.77 ppm.
-
IR Spectroscopy : Carbonyl stretches (1694 cm⁻¹) and nitrile absorptions (~2200 cm⁻¹) confirm functional groups.
Challenges and Mitigation Strategies
Nitrile Stability Under Acidic Conditions
The Sc(OTf)₃-mediated reaction’s acidic environment may hydrolyze nitriles to amides or carboxylic acids. Mitigation approaches include:
Regioselectivity in Dioxolo Formation
Competing ortho/para cyclization can yield regioisomers. Computational modeling (DFT) predicts that electron-donating groups favor para-dioxolo formation, guiding precursor design.
Q & A
Q. Table 1: Key Characterization Data
| Technique | Diagnostic Features | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | Aromatic protons: δ 7.2–8.3 (m, 3H) | |
| ¹³C NMR | C=O (δ 165 ppm), CN (δ 118 ppm) | |
| HRMS | [M+H]⁺ m/z calc. 283.0621, found 283.0618 |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling in NMR or ambiguous MS fragments)?
- Methodological Answer : Discrepancies may arise from tautomerism or impurities. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .
- 2D NMR (COSY, HSQC) : Map proton-proton correlations and assign quaternary carbons to confirm regiochemistry .
- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate proposed structures .
Q. What strategies improve yield and regioselectivity in multi-step syntheses of this compound?
- Methodological Answer :
- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency in dioxolo ring formation .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in condensation steps, reducing side reactions.
- Microwave-Assisted Synthesis : Accelerates reaction times (e.g., 30 minutes vs. 12 hours) while maintaining regioselectivity .
Q. What is the role of the carbonitrile group in modulating electronic properties or biological activity?
- Methodological Answer : The electron-withdrawing CN group stabilizes the cinnoline ring via conjugation, enhancing electrophilic reactivity at the 4-hydroxy position. This moiety also influences intermolecular interactions (e.g., hydrogen bonding with biological targets). Comparative studies with carboxylate analogs (e.g., cinoxacin derivatives) show altered binding affinities in enzyme inhibition assays, suggesting the CN group’s role in target specificity .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer : Stability discrepancies may stem from substituent effects (e.g., electron-donating vs. withdrawing groups). Experimental validation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
